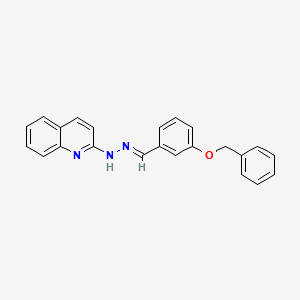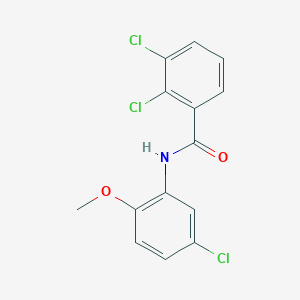
isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is a quinoxaline derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has been shown to have a range of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory activity and can inhibit the production of certain cytokines that are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate in lab experiments is its high potency and specificity. This compound has been shown to have a high degree of selectivity for certain enzymes and receptors, making it a useful tool for studying specific biological processes.
However, one limitation of using this compound in lab experiments is its relatively complex synthesis method. This can make it difficult and time-consuming to produce large quantities of the compound for use in experiments.
Direcciones Futuras
There are many potential future directions for research on isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, in order to better understand its anti-tumor and anti-inflammatory effects.
2. Exploration of the potential therapeutic applications of this compound in other areas, such as autoimmune diseases and neurodegenerative disorders.
3. Development of new synthesis methods that are more efficient and cost-effective, in order to facilitate larger-scale production of the compound for use in experiments.
4. Investigation of potential drug delivery methods for this compound, in order to optimize its efficacy and minimize potential side effects.
Overall, the extensive scientific research on isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate suggests that this compound has significant potential as a therapeutic agent. Further research in this area is likely to yield important insights into the underlying mechanisms of its biological effects, as well as its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate involves the reaction of 3-hydroxy-2-quinoxalinecarboxylic acid with isopropyl chloroformate and triethylamine. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography.
Aplicaciones Científicas De Investigación
Isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
propan-2-yl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(2)19-13(17)8-7-12-14(18)16-11-6-4-3-5-10(11)15-12/h3-6,9H,7-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEHIFGNTXMGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCC1=NC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5758077.png)
![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)


![2-(N-ethoxybutanimidoyl)-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B5758096.png)
![3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B5758098.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5758111.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5758137.png)

![4-[1-(phenylethynyl)cyclopentyl]morpholine](/img/structure/B5758146.png)

![4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5758163.png)
